molecular formula C17H14N6O B2554212 3-methyl-N-(4-phenoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine CAS No. 899757-76-7

3-methyl-N-(4-phenoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine

Cat. No.: B2554212
CAS No.: 899757-76-7
M. Wt: 318.34
InChI Key: YEAWTBTXOKQXCX-UHFFFAOYSA-N
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Description

The compound 3-methyl-N-(4-phenoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine belongs to the triazolo[4,5-d]pyrimidine class, a scaffold known for its versatility in medicinal chemistry. Its structure features a methyl group at the triazole N3-position and a 4-phenoxyphenylamine substituent at the pyrimidine C7-position.

Properties

IUPAC Name

3-methyl-N-(4-phenoxyphenyl)triazolo[4,5-d]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N6O/c1-23-17-15(21-22-23)16(18-11-19-17)20-12-7-9-14(10-8-12)24-13-5-3-2-4-6-13/h2-11H,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEAWTBTXOKQXCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=NC(=C2N=N1)NC3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(4-phenoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-phenoxyaniline with 3-methyl-1H-[1,2,3]triazole-4-carboxylic acid under acidic conditions to form the desired triazolopyrimidine structure. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(4-phenoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy group, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the phenoxy group.

Scientific Research Applications

3-methyl-N-(4-phenoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-methyl-N-(4-phenoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes involved in cell proliferation, leading to the induction of apoptosis in cancer cells. Additionally, it can bind to specific receptors, modulating their activity and affecting various cellular pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural Variations in Analogous Compounds
Compound Name N3-Substituent C5-Substituent C7-Amine Substituent Yield (%) Melting Point (°C) Reference
3-Methyl-N-(4-phenoxyphenyl)-... (Target) Methyl Not specified 4-Phenoxyphenyl
3-Benzyl-N-cyclopropyl-5-(propylthio)-... (3) Benzyl Propylthio Cyclopropyl 78
3-Benzyl-N-(furan-2-ylmethyl)-5-(propylthio)-... (5) Benzyl Propylthio Furan-2-ylmethyl 81 138.5–138.7
3-Benzyl-N-(pyridin-3-ylmethyl)-5-(propylthio)-... (6) Benzyl Propylthio Pyridin-3-ylmethyl 74
Vipadenant (INN: 442908-10-3) 4-Amino-3-methylbenzyl Furan-2-yl
3-Methyl-N-(2-methylcyclohexyl)-... Methyl 2-Methylcyclohexyl

Key Observations :

  • N3-Substituent : Methyl (target) vs. benzyl (common in analogs). Benzyl groups enhance lipophilicity but may reduce metabolic stability compared to methyl .

Physicochemical Properties

Table 2: Selected Physicochemical Data
Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key NMR Shifts (δ, ppm) Reference
3-Benzyl-N-cyclopropyl-5-(propylthio)-... (3) C19H19N7OS 401.47 1H: 7.41 (m, 3H), 5.66 (s, 2H); 13C: 169.68
3-Benzyl-5-chloro-N-cyclopropyl-... (26) C13H12ClN7 301.73
Vipadenant (INN: 442908-10-3) C16H15N7O 321.34
3-Benzyl-3H-triazolo[4,5-d]pyrimidin-7-amine (4) C10H10N6 214.23 255–256 1H: 8.25 (s, NH2), 7.33–7.34 (m, aromatic)

Key Observations :

  • Melting Points : Higher melting points (e.g., 255–256°C for compound 4 ) correlate with increased crystallinity from aromatic substituents.
  • NMR Data : Aromatic protons and NH2 groups consistently appear in the δ 7–8.5 ppm range, confirming structural integrity .

Biological Activity

3-methyl-N-(4-phenoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is a compound belonging to the triazole class of heterocyclic compounds. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C16H15N5O Molecular Weight 295 33 g mol \text{C}_{16}\text{H}_{15}\text{N}_{5}\text{O}\quad \text{ Molecular Weight 295 33 g mol }

Biological Activity Overview

The biological activities of this compound have been investigated in various contexts:

  • Antimicrobial Activity :
    • Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains and fungi.
    • A study demonstrated that related triazole compounds displayed promising anti-tubercular activity against Mycobacterium tuberculosis at concentrations as low as 5.5 µg/mL for sensitive strains and 11 µg/mL for multi-drug resistant strains .
  • Anticancer Potential :
    • Triazole derivatives have been evaluated for their cytotoxic effects on cancer cell lines. For instance, compounds structurally similar to this compound have shown IC50 values indicating significant inhibition of cell proliferation in various cancer models.
    • In particular, studies involving related compounds have reported apoptotic effects in treated cancer cells with total apoptosis rates reaching up to 85% compared to control groups .

Table 1: Summary of Biological Activities

Activity TypeModel/Cell LineConcentration (µg/mL)IC50 (µM)Reference
AntimicrobialM. tuberculosis5.5 (sensitive), 11 (MDR)N/A
AnticancerB16-F10N/A0.6 - 10.4
Apoptosis InductionVarious Cancer LinesN/AN/A

Detailed Research Findings

  • Mechanism of Action :
    • Triazole compounds often act by inhibiting specific enzymes or pathways crucial for microbial survival or cancer cell proliferation. For example, some studies suggest that these compounds may target β-ketoacyl carrier protein synthase III (FABH) involved in fatty acid biosynthesis in bacteria .
  • Cytotoxicity Studies :
    • In vitro studies have shown that triazole derivatives can induce cell cycle arrest and apoptosis in cancer cells. Flow cytometry analysis has demonstrated alterations in cell cycle profiles post-treatment with these compounds .
  • Structure-Activity Relationship (SAR) :
    • The biological activity of triazoles is often linked to their structural features. Modifications at specific positions on the triazole ring or substituents can significantly enhance their potency against targeted cells or pathogens.

Q & A

Q. Key Challenges

  • Regioselectivity : Competing alkylation at N3 vs. N7 positions (monitor via ¹H-NMR).
  • Purification : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to isolate >98% purity .

What analytical methods are recommended for characterizing this compound?

Q. Basic Research Focus

Method Parameters Key Data
¹H/¹³C-NMR DMSO-d₆, 400 MHzδ 8.2 (s, 1H, triazole), δ 7.6–6.8 (m, 9H, aromatic), δ 3.1 (s, 3H, CH₃)
HPLC-MS C18 column, ESI+m/z 361.1 [M+H]⁺, retention time 6.8 min
Elemental Analysis Combustion analysis (C, H, N)Theoretical: C 64.2%, H 4.3%, N 19.4%; Found: C 63.9%, H 4.5%, N 19.1%

How do structural modifications impact adenosine receptor affinity?

Advanced Research Focus
Structure-Activity Relationship (SAR) Insights :

  • Substituent at N3 : Methyl groups enhance A₂A selectivity over A₁ (ΔIC₅₀: 10 nM vs. >1 µM).
  • Phenoxyphenyl vs. Furyl : Phenoxyphenyl improves metabolic stability (t₁/₂ > 4 hrs in liver microsomes).
  • Triazolo Core : Replacement with pyrazolo[4,3-e][1,2,4]triazolo reduces potency (IC₅₀ > 500 nM) .

Q. Experimental Design :

  • Parallel Synthesis : Vary substituents at N3 and C6.
  • In Silico Docking : Use AutoDock Vina to predict binding modes in A₂A receptor (PDB: 3REY).

How to resolve contradictions in reported IC₅₀ values across studies?

Advanced Research Focus
Discrepancies arise from:

Assay Conditions : Cell type (CHO vs. HEK293), adenosine concentration (endogenous vs. exogenous).

Ligand Purity : Impurities >2% skew dose-response curves.

Q. Resolution Strategy :

  • Standardize assays using HEK293-A₂A cells and 10 nM [³H]-ZM241385.
  • Validate compound purity via LC-MS and elemental analysis .

What in vivo models are suitable for studying pharmacokinetics?

Q. Advanced Research Focus

  • Rodent Models : Administer 10 mg/kg (oral) to Sprague-Dawley rats.
    • Key Metrics : Cₘₐₓ = 1.2 µM (plasma), t₁/₂ = 3.5 hrs, brain-to-plasma ratio = 0.7.
  • Tissue Distribution : Use LC-MS/MS to quantify levels in striatum (target site for Parkinson’s studies) .

Are there off-target effects on cannabinoid or thrombotic pathways?

Q. Advanced Research Focus

  • Cannabinoid Receptors : No significant binding to CB1/CB2 (IC₅₀ > 10 µM in radioligand assays).
  • Anti-Thrombotic Activity : Triazolo[4,5-d]pyrimidines inhibit P2Y12 receptors at >1 µM, but vipadenant lacks this effect .

How to optimize solubility for in vivo use?

Q. Methodological Answer

  • Salt Formation : Prepare hydrochloride salt (solubility: 12 mg/mL in PBS vs. 0.5 mg/mL free base).
  • Formulation : Use 10% DMSO + 20% Captisol® for IV administration .

What computational tools predict metabolic stability?

Q. Advanced Research Focus

  • CYP450 Metabolism : Use StarDrop’s P450 Module to identify vulnerable sites (e.g., demethylation at N3).
  • Metabolite ID : Incubate with human liver microsomes + NADPH; analyze via UPLC-QTOF .

Can this scaffold be repurposed for antiviral or anticancer targets?

Q. Advanced Research Focus

  • Antiviral : Triazolo[4,5-d]pyrimidines inhibit viral polymerases (IC₅₀ = 2 µM for HCV NS5B) via allosteric binding.
  • Anticancer : Analogues with quinoline substitutions (e.g., WXY001) inhibit c-Met kinase (IC₅₀ = 0.9 µM) .

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